molecular formula C27H46O3 B1228786 20-Hydroperoxycholesterol CAS No. 23653-01-2

20-Hydroperoxycholesterol

Cat. No.: B1228786
CAS No.: 23653-01-2
M. Wt: 418.7 g/mol
InChI Key: HYNNOUOGQPRXDQ-APGJSSKUSA-N
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Description

20-Hydroperoxycholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Role in Lipid Peroxidation Studies

20-Hydroperoxycholesterol serves as a critical marker for studying lipid peroxidation processes. Research indicates that lipid peroxidation products, including hydroperoxides, are integral to evaluating oxidative stress in biological systems. Elevated levels of these compounds have been associated with various diseases, including cardiovascular disorders and neurodegenerative conditions .

Case Study: Oxidative Stress in Cardiovascular Diseases

A study involving human THP-1 monocyte-derived macrophages demonstrated that this compound uptake is mediated by StAR (Steroidogenic Acute Regulatory protein) and leads to significant mitochondrial dysfunction and apoptosis under oxidative stress conditions. This finding underscores the role of this compound in the pathophysiology of cardiovascular diseases .

Biomarker for Disease Assessment

The compound has been proposed as a biomarker for assessing oxidative stress-related diseases. Its levels can be measured in plasma and erythrocytes to evaluate the extent of lipid oxidation in patients with conditions such as atherosclerosis and diabetes .

Data Table: Biomarker Concentrations

Condition Sample Type tHODE (nmol/L) t7-OHCh (nmol/L)
Healthy IndividualsPlasma203243
Atherosclerotic LesionsTissue4.7 mmol/mol linoleic acid13.6 µmol/mol arachidonic acid

This table illustrates how the levels of lipid oxidation products correlate with disease states, highlighting the potential of this compound as a diagnostic tool.

Implications in Neurodegenerative Diseases

Research has shown that lipid peroxidation products, including this compound, are elevated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds contribute to neuronal damage and inflammation, thus serving as potential therapeutic targets .

Case Study: Alzheimer’s Disease

In a study examining oxidative stress markers in Alzheimer's patients, increased levels of this compound were found alongside other lipid peroxidation products. This correlation suggests that targeting lipid peroxidation pathways may offer new avenues for therapeutic intervention .

Mechanistic Studies on Cholesterol Metabolism

This compound is also involved in cholesterol metabolism studies, particularly regarding its enzymatic conversion and effects on cellular functions. The compound can undergo transformations that affect cholesterol homeostasis and cellular signaling pathways .

Experimental Findings

Research using isotopically labeled this compound has elucidated its metabolic pathways, demonstrating its role as an intermediate in cholesterol oxidation processes. This information is vital for understanding how alterations in cholesterol metabolism can lead to pathological conditions .

Therapeutic Potential

The therapeutic potential of targeting this compound pathways is being explored, particularly in developing antioxidants or inhibitors that could mitigate oxidative damage associated with various diseases. The modulation of lipid peroxidation pathways presents a promising strategy for drug development aimed at reducing disease progression linked to oxidative stress .

Properties

CAS No.

23653-01-2

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroperoxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O3/c1-18(2)7-6-14-27(5,30-29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

HYNNOUOGQPRXDQ-APGJSSKUSA-N

SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OO

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OO

Synonyms

20-hydroperoxycholesterol
cholesterol-20-hydroperoxide

Origin of Product

United States

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